molecular formula C17H17N5O3 B3214542 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol CAS No. 1146080-60-5

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol

Cat. No.: B3214542
CAS No.: 1146080-60-5
M. Wt: 339.3 g/mol
InChI Key: TXSQRUIZZWLEJU-UHFFFAOYSA-N
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Description

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol is a complex organic compound featuring a nitro-pyridine group, a benzoimidazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol typically involves multiple steps, starting with the nitration of pyridine to introduce the nitro group at the 5-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at various positions, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Amides, ethers, or other substituted derivatives.

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Material Science: Its unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

  • 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol: A structural isomer with a different position of the hydroxyl group on the piperidine ring.

  • 1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazole: A simpler analog lacking the piperidine ring.

  • 5-Nitro-2-(1H-benzoimidazol-2-yl)pyridine: A compound with a similar core structure but without the piperidine ring.

Uniqueness: 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol stands out due to its combination of functional groups and structural complexity, which can lead to unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[1-(5-nitropyridin-2-yl)benzimidazol-2-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-13-7-9-20(10-8-13)17-19-14-3-1-2-4-15(14)21(17)16-6-5-12(11-18-16)22(24)25/h1-6,11,13,23H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSQRUIZZWLEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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